molecular formula C9H12O4 B3003519 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid CAS No. 63177-18-4

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid

Cat. No.: B3003519
CAS No.: 63177-18-4
M. Wt: 184.191
InChI Key: PVUSUYXIVGSQHU-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid is an organic compound characterized by a cyclohexene ring substituted with carboxymethyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid typically involves the following steps:

    Cyclohexene Functionalization: The starting material, cyclohexene, undergoes a series of functionalization reactions to introduce the carboxymethyl and carboxylic acid groups.

    Carboxymethylation: The carboxymethyl group is introduced via a reaction with a suitable carboxymethylating agent, such as chloroacetic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic regions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylic acid: Lacks the carboxymethyl group, making it less versatile in chemical reactions.

    2-(Hydroxymethyl)-1-cyclohexene-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group, leading to different reactivity and applications.

    1,2-Cyclohexanedicarboxylic acid: Has two carboxylic acid groups but lacks the cyclohexene ring, resulting in different chemical properties.

Uniqueness

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups on a cyclohexene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(carboxymethyl)cyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUSUYXIVGSQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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